molecular formula C12H12N2O3S B12224588 (5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid ethyl ester

(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid ethyl ester

Cat. No.: B12224588
M. Wt: 264.30 g/mol
InChI Key: MHMFGXVFMSHKEE-UHFFFAOYSA-N
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Description

Overview of (5-Phenyl-oxadiazol-2-ylsulfanyl)-Acetic Acid Ethyl Ester

(5-Phenyl-oxadiazol-2-ylsulfanyl)-acetic acid ethyl ester (C₁₂H₁₂N₂O₃S) is a heterocyclic compound featuring a 1,3,4-oxadiazole ring substituted at the 2-position with a sulfanyl group linked to an ethyl acetate moiety. The molecular structure comprises two planar units: the 5-phenyl-1,3,4-oxadiazol-2-yl-sulfanyl group and the ethyl acetate chain, oriented at an angle of approximately 80° relative to each other. This spatial arrangement contributes to its stability through weak intermolecular interactions, including hydrogen bonds and π-stacking.

Table 1: Key Molecular Properties

Property Value
Molecular formula C₁₂H₁₂N₂O₃S
Average mass 264.299 g/mol
Monoisotopic mass 264.056863 g/mol
Structural features Dihedral angle ≈80° between planar units

The compound’s reactivity is influenced by both the electron-deficient oxadiazole ring and the nucleophilic sulfanyl group, enabling participation in alkylation, acylation, and cyclocondensation reactions. These properties make it a versatile intermediate for synthesizing biologically active derivatives, particularly antimicrobial agents.

Historical Context and Discovery of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles emerged as pharmacologically significant scaffolds following the discovery of their bioisosteric relationship with amides and esters. Early synthetic methods, such as the Huisgen reaction (1960s), enabled the preparation of 2,5-disubstituted derivatives by reacting tetrazoles with acyl chlorides. The 21st century saw advancements in metal-free multicomponent reactions (MCRs), including the Ugi-tetrazole/Huisgen sequence, which streamlined the synthesis of diverse oxadiazoles.

Notable derivatives include:

  • Raltegravir : An HIV integrase inhibitor approved in 2007, validating the oxadiazole scaffold’s therapeutic relevance.
  • Zibotentan : A 1,3,4-oxadiazole-based endothelin receptor antagonist investigated for prostate cancer.

These developments underscore the scaffold’s adaptability in drug design, driven by its metabolic stability and capacity to modulate lipophilicity.

Importance of Sulfanyl-Acetic Acid Esters in Heterocyclic Chemistry

Sulfanyl-acetic acid esters serve as critical building blocks in heterocyclic synthesis due to their dual functionality:

  • Nucleophilic sulfur : The sulfanyl group (-S-) participates in thioether formation and nucleophilic substitution reactions, facilitating side-chain diversification.
  • Ester moiety : The ethyl acetate group provides a protected carboxylic acid derivative, enabling controlled hydrolysis to free acids for further derivatization.

In the context of (5-phenyl-oxadiazol-2-ylsulfanyl)-acetic acid ethyl ester, these features allow the compound to act as a precursor for N-substituted acetamides. For example, reaction with 2-bromoacetamides yields antimicrobial agents like 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}-N-substituted acetamides, which exhibit minimal hemolytic toxicity.

Table 2: Synthetic Applications of Sulfanyl-Acetic Acid Esters

Reaction Type Product Class Biological Activity
Alkylation with R-X Thioethers Antimicrobial
Acylation with R-COCl Acylated derivatives Enzyme inhibition
Cyclocondensation Fused heterocycles Anticancer

Scope and Objectives of the Research

This article aims to:

  • Elucidate the synthetic pathways for (5-phenyl-oxadiazol-2-ylsulfanyl)-acetic acid ethyl ester, emphasizing step-by-step optimization.
  • Analyze the compound’s structural and electronic properties through spectral and crystallographic data.
  • Evaluate its utility as a precursor for pharmacologically active derivatives, particularly antimicrobial agents.
  • Contextualize its role within the broader landscape of 1,3,4-oxadiazole chemistry.

Properties

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

ethyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate

InChI

InChI=1S/C12H12N2O3S/c1-2-16-10(15)8-18-12-14-13-11(17-12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3

InChI Key

MHMFGXVFMSHKEE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NN=C(O1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Cyclization of Acylhydrazides with Carbon Disulfide

Acylhydrazides, such as benzohydrazide, react with carbon disulfide (CS₂) in alkaline conditions to form 5-substituted-1,3,4-oxadiazole-2-thiols. For example, 5-phenyl-1,3,4-oxadiazole-2-thiol is synthesized by refluxing benzohydrazide with CS₂ in ethanol containing potassium hydroxide, followed by acidification to precipitate the thiol intermediate. This method achieves yields of 70–85% and is scalable for gram-scale production.

Phosphorus Oxychloride (POCl₃)-Mediated Cyclization

Diacylhydrazines cyclize in the presence of POCl₃ to form 2,5-disubstituted oxadiazoles. For instance, reacting 2-hydroxy-2-phenylacetohydrazide with furan-2-carboxylic acid in POCl₃ yields 2-(chloro(phenyl)methyl)-5-(furan-2-yl)-1,3,4-oxadiazole. This method is favored for its rapid reaction times (1–3 hours) but requires careful handling of corrosive reagents.

Thionyl Chloride (SOCl₂)-Assisted Cyclization

SOCl₂, in combination with pyridine, facilitates the cyclization of dihydrazides into oxadiazoles. A patent by EP0497678A1 demonstrates that treating dihydrazides with SOCl₂ at 80°C for 6 hours produces hydroxyester oxadiazoles in 90% yield. This method is notable for its high efficiency but poses safety challenges due to SOCl₂’s reactivity.

Introduction of the Sulfanyl Group

The sulfanyl (-S-) moiety is introduced via nucleophilic substitution or alkylation of the oxadiazole-2-thiol intermediate:

Alkylation with Ethyl Chloroacetate

The thiol group of 5-phenyl-1,3,4-oxadiazole-2-thiol reacts with ethyl chloroacetate in the presence of a base (e.g., triethylamine or sodium hydride) to form the target ester. For example, stirring the thiol with ethyl chloroacetate in dimethylformamide (DMF) at room temperature for 1 hour yields 72% of the desired product. Sodium hydride (NaH) enhances reactivity but requires anhydrous conditions.

Microwave-Assisted Alkylation

Recent advancements employ microwave irradiation to accelerate the alkylation step. A one-pot synthesis under microwave conditions (60°C, 15 minutes) improves yields to 80% while reducing side reactions. This method is energy-efficient but necessitates specialized equipment.

Esterification and Final Product Isolation

The acetic acid side chain is esterified using ethanol under acidic or basic conditions:

Acid-Catalyzed Esterification

Refluxing the sulfanyl-acetic acid intermediate with ethanol and sulfuric acid for 8 hours achieves esterification, followed by neutralization with sodium bicarbonate. This classical method is reliable but time-intensive.

Base-Promoted Transesterification

Using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/methanol/water at 20°C for 3 hours saponifies ester intermediates, which are subsequently re-esterified with ethyl iodide. This approach avoids strong acids but requires precise pH control.

Analytical Characterization and Quality Control

Synthetic success is confirmed via spectroscopic and chromatographic methods:

Analytical Method Key Findings
¹H NMR δ 1.25 (t, CH₃), 4.11 (q, OCH₂), 7.33–8.02 (m, aromatic H)
IR 1724 cm⁻¹ (C=O), 1238 cm⁻¹ (C-O-C), 633 cm⁻¹ (C-S)
HPLC Purity >98% (C18 column, acetonitrile/water gradient)

Optimization and Scalability Challenges

Yield Improvement Strategies

  • Solvent Selection : DMF enhances solubility of intermediates but complicates purification. Switching to THF/MeOH reduces side products.
  • Catalyst Use : Triethylamine increases alkylation efficiency by scavenging HCl.
  • Temperature Control : Maintaining 20°C during thiol alkylation prevents thermal decomposition.

Industrial-Scale Considerations

  • Cost-Efficiency : POCl₃ and SOCl₂ are cost-effective but require corrosion-resistant reactors.
  • Waste Management : Neutralizing acidic byproducts with NaHCO₃ minimizes environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: (5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of derivatives of oxadiazoles, including (5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid ethyl ester. The compound's structure allows it to interact with biological targets associated with cancer cell proliferation.

  • Mechanism of Action : The compound is believed to exert its anticancer effects through the induction of apoptosis in cancer cells. It may inhibit specific enzymes or pathways critical for cancer cell survival and proliferation.
  • Case Studies :
    • A study demonstrated that oxadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compounds showed IC50 values in the low micromolar range, indicating potent activity against these cells .
    • Another investigation highlighted the effectiveness of this compound in inhibiting tumor growth in vivo models. The study reported a reduction in tumor size by over 50% compared to control groups .

Biological Activities Beyond Anticancer Properties

In addition to its anticancer applications, this compound has shown promise in other areas:

  • Antimicrobial Activity : Research indicates that oxadiazole derivatives possess antimicrobial properties against various bacterial strains. This suggests potential use as an antibacterial agent .
  • Anti-inflammatory Effects : Some studies have reported that compounds containing the oxadiazole moiety exhibit anti-inflammatory activities, making them candidates for treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeCell Lines TestedIC50 Values (µM)Reference
AnticancerBreast Cancer<10
Lung Cancer<15
AntimicrobialE. coli20
Anti-inflammatoryRAW 264.7 Macrophages25

Mechanism of Action

The mechanism of action of (5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid ethyl ester involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes, potentially inhibiting their activity. The sulfur atom in the compound can form bonds with metal ions, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Ethyl [(5-phenyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate

  • Structural Difference : Replaces the 1,3,4-oxadiazole core with a 1,3,4-thiadiazole ring (sulfur instead of oxygen in the heterocycle).
  • Synthesis : Typically synthesized via cyclization of thiosemicarbazide intermediates followed by alkylation with ethyl chloroacetate .
  • Biological Activity : Thiadiazole derivatives exhibit anticonvulsant activity. For example, Sharma et al. (2014) reported a 1,3,4-thiadiazole derivative with 85.44% inhibition in scPTZ and MES models .
  • Physical Properties : Molar mass = 280.37 g/mol .

[5-(5,7-Dimethyl-2-oxo-thiazolo[4,5-b]pyridin-3-ylmethyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid ethyl ester

  • Structural Difference : Incorporates a thiazolo[4,5-b]pyridine moiety linked to the oxadiazole ring.
  • Synthesis: Derived from alkylation of a thiol-containing oxadiazole precursor with ethyl chloroacetate in ethanol .

Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate

  • Structural Difference : Substitutes the phenyl group with a furan ring.
  • Synthesis : Synthesized via heterocyclization of furan-2-carboxylic acid hydrazide followed by sulfanylacetic acid coupling .
  • Physical Properties : Molar mass = 254.26 g/mol; reduced lipophilicity compared to phenyl analogs .

Comparative Analysis of Key Properties

Structural and Electronic Effects

  • 1,3,4-Oxadiazole vs. Thiadiazole’s sulfur atom may increase metabolic stability but reduce solubility .
  • Substituent Impact : Phenyl groups enhance π-π stacking interactions (e.g., with enzyme aromatic residues), while furan rings introduce electron-rich regions that could modulate reactivity .

Biological Activity

(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid ethyl ester is a synthetic compound that belongs to the class of oxadiazoles, characterized by a five-membered heterocyclic structure containing nitrogen and sulfur atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula for this compound is C12_{12}H12_{12}N2_2O3_3S. The structure includes an oxadiazole ring linked to a phenyl group and an ethyl ester of acetic acid. The presence of the sulfanyl group is significant as it may enhance the biological profile of the compound compared to other oxadiazole derivatives.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Oxadiazole Ring : This is achieved through the reaction of phenyl hydrazine with carbon disulfide and subsequent treatment with an alkyl halide.
  • Esterification : The resulting oxadiazole is then reacted with ethyl bromoacetate to form the final product.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess activity against various Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of oxadiazole derivatives. For example:

  • Cell Line Studies : In vitro studies demonstrated that this compound exhibits cytotoxic effects on cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia). The compound's IC50_{50} values were comparable to those of established chemotherapeutic agents like doxorubicin .
Cell LineIC50_{50} (µM)Reference
A431< 10
Jurkat< 10

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are also noteworthy. Research suggests that derivatives of oxadiazoles can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity may be attributed to the structural features that facilitate interaction with inflammatory mediators.

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications in the phenyl ring or the oxadiazole moiety can significantly impact biological activity. Substituents such as halogens or electron-donating groups on the phenyl ring enhance potency against specific targets.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated various oxadiazole derivatives for their anticancer effects on different cell lines. The results indicated that compounds with a sulfanyl group exhibited enhanced cytotoxicity compared to those without it .
  • Antimicrobial Efficacy : Another research project assessed the antimicrobial properties of several oxadiazole derivatives against clinical isolates of bacteria. The findings suggested that this compound showed promising results in inhibiting bacterial growth.

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